molecular formula C10H18O3 B1313675 (R)-methyl-3-hydroxy-7-methyl-6-octenoate CAS No. 87894-26-6

(R)-methyl-3-hydroxy-7-methyl-6-octenoate

Cat. No. B1313675
CAS RN: 87894-26-6
M. Wt: 186.25 g/mol
InChI Key: ZZZIRALWFXCROK-SECBINFHSA-N
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Description

(R)-Methyl-3-hydroxy-7-methyl-6-octenoate, also known as (R)-3-hydroxy-7-methyl-6-octenoate, is a naturally occurring carboxylic acid ester found in a variety of fruits, vegetables, and other plant-based products. It is a monounsaturated fatty acid, and is an important component of the human body's metabolism. (R)-3-hydroxy-7-methyl-6-octenoate has been extensively studied for its potential health benefits and has been found to have a variety of positive effects on the human body.

Scientific Research Applications

(R)-3-hydroxy-7-methyl-6-octenoate has been studied extensively for its potential health benefits and has been found to have a variety of positive effects on the human body. In particular, it has been found to have anti-inflammatory, anti-oxidant, and anti-cancer properties. Additionally, it has been shown to have beneficial effects on lipid metabolism, glucose metabolism, and cardiovascular health. Furthermore, (R)-3-hydroxy-7-methyl-6-octenoate has been found to have potential applications in the treatment of obesity and diabetes, as well as in the prevention of metabolic syndrome.

Mechanism of Action

(R)-3-hydroxy-7-methyl-6-octenoate is believed to act as an agonist of the peroxisome proliferator-activated receptor gamma (PPARγ). PPARγ is a nuclear receptor that plays an important role in the regulation of lipid and glucose metabolism, and is believed to be involved in the regulation of inflammation and cell proliferation. By binding to PPARγ, (R)-3-hydroxy-7-methyl-6-octenoate is believed to activate the receptor and modulate its activity, which in turn can lead to a variety of beneficial effects on the human body.
Biochemical and Physiological Effects
(R)-3-hydroxy-7-methyl-6-octenoate has been found to have a variety of beneficial effects on the human body. In particular, it has been shown to reduce inflammation, reduce lipid levels, improve glucose metabolism, and reduce oxidative stress. Additionally, it has been found to have anti-cancer properties and to be beneficial in the treatment of obesity and diabetes. Furthermore, (R)-3-hydroxy-7-methyl-6-octenoate has been found to have beneficial effects on cardiovascular health, and to improve the function of the immune system.

Advantages and Limitations for Lab Experiments

The synthesis of (R)-3-hydroxy-7-methyl-6-octenoate is relatively simple and can be performed in a laboratory setting. Additionally, the compound is relatively stable, and can be stored for long periods of time. However, it is important to note that the compound is not water-soluble, and must therefore be dissolved in an appropriate solvent prior to use. Furthermore, the compound is not widely available commercially, and must therefore be synthesized in the laboratory.

Future Directions

The potential health benefits of (R)-3-hydroxy-7-methyl-6-octenoate are still being explored, and there are numerous potential future directions for research. For instance, further research could be conducted to explore the potential therapeutic applications of the compound, such as its potential use in the treatment of obesity and diabetes. Additionally, further research could be conducted to explore the potential interactions between (R)-3-hydroxy-7-methyl-6-octenoate and other compounds, as well as its potential effects on the human microbiome. Finally, further research could be conducted to explore the potential applications of (R)-3-hydroxy-7-methyl-6-octenoate in the food and beverage industry, such as its potential use as a food additive or preservative.

properties

IUPAC Name

methyl (3R)-3-hydroxy-7-methyloct-6-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O3/c1-8(2)5-4-6-9(11)7-10(12)13-3/h5,9,11H,4,6-7H2,1-3H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZZIRALWFXCROK-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(CC(=O)OC)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC[C@H](CC(=O)OC)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30455766
Record name (R)-methyl-3-hydroxy-7-methyl-6-octenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30455766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

87894-26-6
Record name (R)-methyl-3-hydroxy-7-methyl-6-octenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30455766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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